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molecular formula C14H19NO3 B8309762 1-Amino-4-benzyloxycyclohexane-1-carboxylic acid

1-Amino-4-benzyloxycyclohexane-1-carboxylic acid

Cat. No. B8309762
M. Wt: 249.30 g/mol
InChI Key: IXDHWMXWPBLFOH-UHFFFAOYSA-N
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Patent
US05817776

Procedure details

The hydantoin 42 is hydrolyzed by refluxing with 10 mL of a barium hydroxide solution (saturated at room temperature) for 16 h (Step 39). The solution is neutralized to pH 6 with 2N sulfuric acid and evaporated to dryness in vacuo. The residue is extracted with 50 mL of hot methanol, filtered, and washed with 50 mL of hot methanol. The methanol solutions are combined and evaporated.
Name
hydantoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])NC1=O.[CH2:8]([O:15][CH:16]1[CH2:21][CH2:20]C(=O)[CH2:18][CH2:17]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.S(=O)(=O)(O)[OH:24]>[OH-].[Ba+2].[OH-]>[NH2:1][C:7]1([C:5]([OH:6])=[O:24])[CH2:18][CH2:17][CH:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:21][CH2:20]1 |f:0.1,3.4.5|

Inputs

Step One
Name
hydantoin
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1.C(C1=CC=CC=C1)OC1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with 50 mL of hot methanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50 mL of hot methanol
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NC1(CCC(CC1)OCC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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